molecular formula C25H24NO2PS B2836759 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde CAS No. 571150-49-7

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde

Cat. No.: B2836759
CAS No.: 571150-49-7
M. Wt: 433.51
InChI Key: JOFDIXBQKJJAFG-UHFFFAOYSA-N
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Description

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde is a complex organic compound with a unique structure that combines elements of indole, phosphinothioyl, and benzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Derivative: This involves the reaction of 1,3,3-trimethylindole with appropriate reagents to introduce the necessary functional groups.

    Phosphinothioylation: The indole derivative is then reacted with a phosphinothioylating agent to introduce the phosphinothioyl group.

    Aldehyde Formation: Finally, the compound is reacted with benzaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe or marker in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzene
  • 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzyl alcohol

Uniqueness

What sets 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO2PS/c1-25(2)22-11-7-8-12-23(22)26(3)24(25)18-29(30,21-9-5-4-6-10-21)28-20-15-13-19(17-27)14-16-20/h4-18H,1-3H3/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDIXBQKJJAFG-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CP(=S)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\P(=S)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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